molecular formula C20H25ClN2O2 B118545 Viquidil hydrochloride CAS No. 52211-63-9

Viquidil hydrochloride

Cat. No.: B118545
CAS No.: 52211-63-9
M. Wt: 360.9 g/mol
InChI Key: YUBRJAHSRSIPKX-LDXVYITESA-N
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Description

Viquidil (hydrochloride), also known as Quinotoxine hydrochloride, is an isomer of quinidine and a derivative of papaverine. It is primarily used as a cerebral vasodilator, meaning it helps to widen blood vessels in the brain, thereby improving blood flow and metabolism. Viquidil is noted for its antithrombotic activity, which means it can help prevent the formation of blood clots .

Biochemical Analysis

Biochemical Properties

Viquidil hydrochloride interacts with various biomolecules to exert its effects. It shows antithrombotic activity, indicating that it may interact with enzymes and proteins involved in blood clotting

Cellular Effects

This compound influences cell function by increasing cerebral blood flow This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, particularly in brain cells

Molecular Mechanism

The molecular mechanism of this compound involves its role as a cerebral vasodilator agent It exerts its effects at the molecular level potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Viquidil (hydrochloride) can be synthesized through the partial or total synthesis of its parent compound, quinine. The synthesis involves heating quinine with glycerol at 180°C. The compound can also be formed by converting quinine through various chemical reactions .

Industrial Production Methods: Industrial production of Viquidil (hydrochloride) involves the synthesis of its hydrochloride salt form, which is more water-soluble and stable compared to its free form. The compound is typically synthesized in a controlled environment to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Viquidil (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield dihydroquinoline derivatives .

Scientific Research Applications

Viquidil (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Quinidine: An antiarrhythmic drug that is also an isomer of quinine.

    Papaverine: A smooth muscle relaxant that is a derivative of opium alkaloids.

    Quinine: A medication used to treat malaria and a parent compound of Viquidil.

Uniqueness of Viquidil (Hydrochloride): Viquidil (hydrochloride) is unique due to its dual action as a cerebral vasodilator and antithrombotic agent. It is approximately twice as potent as papaverine in inhibiting thrombus formation in the microvasculature and is apparently without toxic side effects .

Properties

IUPAC Name

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3;1H/t14-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBRJAHSRSIPKX-LDXVYITESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966589
Record name 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52211-63-9
Record name 1-Propanone, 3-[(3R,4R)-3-ethenyl-4-piperidinyl]-1-(6-methoxy-4-quinolinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52211-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viquidil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052211639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R-cis)-1-(6-methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)propan-1-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIQUIDIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FXT2V136
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Viquidil Hydrochloride indicated for?

A1: While the exact mechanism of action is not described in the abstracts, this compound is suggested as a treatment for vascular diseases of the nervous system. [] One study specifically investigates its use in Black African populations. [] This suggests its potential use as a cerebral vasoregulator. []

Q2: What is the focus of the research conducted on this compound?

A2: The research primarily focuses on the development of analytical methods for this compound. One study focuses on creating a dissolution test for capsules containing this compound. [] This is crucial for understanding the drug release profile from its dosage form.

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